molecular formula C16H14N4 B8263373 5,5'-(1,4-Phenylene)bis(pyridin-2-amine)

5,5'-(1,4-Phenylene)bis(pyridin-2-amine)

Cat. No.: B8263373
M. Wt: 262.31 g/mol
InChI Key: ZXJLADLAGZRRNP-UHFFFAOYSA-N
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Description

5,5’-(1,4-Phenylene)bis(pyridin-2-amine) is an organic compound with the molecular formula C₁₆H₁₄N₄ and a molecular weight of 262.31 g/mol . This compound features a phenylene group flanked by two pyridin-2-amine groups, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(1,4-Phenylene)bis(pyridin-2-amine) typically involves the reaction of 1,4-dibromobenzene with 2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for 5,5’-(1,4-Phenylene)bis(pyridin-2-amine) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,5’-(1,4-Phenylene)bis(pyridin-2-amine) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5’-(1,4-Phenylene)bis(pyridin-2-amine) has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5,5’-(1,4-Phenylene)bis(pyridin-2-amine) involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-(1,4-Phenylene)bis(pyridin-2-amine) is unique due to its specific arrangement of pyridine and phenylene groups, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential therapeutic properties make it a valuable compound in various fields of research .

Properties

IUPAC Name

5-[4-(6-aminopyridin-3-yl)phenyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4/c17-15-7-5-13(9-19-15)11-1-2-12(4-3-11)14-6-8-16(18)20-10-14/h1-10H,(H2,17,19)(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJLADLAGZRRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)N)C3=CN=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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